Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Physicochemical Property Comparison Drug-Likeness Lead Optimization

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (CAS 1243250-13-6) is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by a bromine atom at the 3-position of the triazole ring and an ethyl acetate side chain at N-1. With a molecular formula of C₆H₈BrN₃O₂, a molecular weight of 234.05 g/mol, a predicted XLogP3 of 1.4, and a predicted boiling point of 340.4 ± 44.0 °C, it is commercially supplied as a solid at ≥95% purity (HPLC) primarily for use as a synthetic intermediate in pharmaceutical and agrochemical research programs.

Molecular Formula C6H8BrN3O2
Molecular Weight 234.053
CAS No. 1243250-13-6
Cat. No. B566771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate
CAS1243250-13-6
Synonymsethyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate(SALTDATA: FREE)
Molecular FormulaC6H8BrN3O2
Molecular Weight234.053
Structural Identifiers
SMILESCCOC(=O)CN1C=NC(=N1)Br
InChIInChI=1S/C6H8BrN3O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3
InChIKeyPBUXBPCBEQVRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (CAS 1243250-13-6): A Brominated 1,2,4-Triazole Building Block for Medicinal Chemistry and Agrochemical Discovery


Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (CAS 1243250-13-6) is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by a bromine atom at the 3-position of the triazole ring and an ethyl acetate side chain at N-1 . With a molecular formula of C₆H₈BrN₃O₂, a molecular weight of 234.05 g/mol, a predicted XLogP3 of 1.4, and a predicted boiling point of 340.4 ± 44.0 °C, it is commercially supplied as a solid at ≥95% purity (HPLC) primarily for use as a synthetic intermediate in pharmaceutical and agrochemical research programs . The 1,2,4-triazole scaffold is a privileged structure in antifungal drug discovery owing to its ability to coordinate the heme iron of fungal CYP51 (14α-demethylase), a mechanism exploited by clinical agents such as fluconazole and itraconazole .

Why Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate Cannot Be Casually Replaced by Close Analogs in Lead Optimization Workflows


Even within the narrow sub-class of N¹-alkylated 1,2,4-triazole acetates, seemingly minor structural variations—such as the identity of the 3-halogen, the ester alkyl chain length, or the absence of halogen altogether—produce significant differences in physicochemical properties (molecular weight, lipophilicity, steric bulk), synthetic reactivity, and downstream biological SAR outcomes . Triazole SAR literature consistently demonstrates that bromine-for-chlorine or bromine-for-hydrogen substitutions at the 3-position can alter antifungal MIC values and CYP51 binding profiles, such that a 3-bromo congener cannot be presumed interchangeable with its 3-chloro, 3-fluoro, or unsubstituted equivalents without experimental revalidation . The quantitative data in Section 3 further substantiate why procurement decisions must be compound-specific.

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate: Quantitative Evidence for Differentiated Selection


Molecular Weight and Lipophilicity Differentiation vs. Non-Halogenated and 3-Chloro Analogs

The 3-bromo substitution confers a substantially higher molecular weight (MW) and moderately higher predicted lipophilicity (XLogP3) relative to the non-halogenated parent compound (Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, CAS 56563-01-0, MW 155.15) and the 3-chloro analog (Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate, CAS 1823783-63-6, MW 189.60). Specifically, the target compound has a MW of 234.05 g/mol compared with 189.60 g/mol for the 3-chloro analog, a difference of +44.45 g/mol attributable to the bromine atom . The predicted XLogP3 of 1.4 for the 3-bromo compound indicates enhanced membrane permeability potential compared with the more polar unsubstituted analog, though direct experimental logP values for the comparator series are not available in the published literature .

Physicochemical Property Comparison Drug-Likeness Lead Optimization

Bromine as a Synthetic Handle: C–Br Bond Reactivity Compared with C–Cl and C–H in Cross-Coupling Chemistry

The C–Br bond at the 3-position of the triazole ring provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig, Ullmann-type couplings) that is kinetically more labile than the corresponding C–Cl bond of the 3-chloro analog (CAS 1823783-63-6) and absent entirely in the non-halogenated parent . This differential reactivity arises from the lower bond dissociation energy of C–Br (approximately 285 kJ/mol for aryl-Br) versus C–Cl (approximately 397 kJ/mol for aryl-Cl) . The ethyl ester side chain at N-1 further enables orthogonal derivatization via hydrolysis to the carboxylic acid (CAS 1449369-00-9) or aminolysis, pathways not simultaneously available in the methyl ester analog (CAS 709021-70-5) without altering hydrolysis kinetics .

Synthetic Chemistry Cross-Coupling Building Block Utility

Class-Level SAR Evidence Supporting Preference for 3-Bromo Substitution in Antifungal Triazole Scaffolds

In a comprehensive SAR study of 29 1,2,4-triazole derivatives evaluated against Candida albicans, Candida krusei, and Aspergillus fumigatus, the bromo-substituted triazole derivatives were identified—alongside a dichlorourea analog—as among the most promising compounds in the series, with QSAR models supporting the contribution of bromine substitution to antifungal potency . Although ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate itself was not the specific test compound in this study, the class-level evidence demonstrates that the 3-bromo-1,2,4-triazole motif is associated with superior antifungal activity profiles compared with non-halogenated and certain other halogen-substituted variants. Direct MIC or IC50 values for the target compound are not available in the published literature .

Antifungal SAR CYP51 Inhibition Triazole Scaffold

Commercial Availability and Purity Specification: ≥95% HPLC with Multi-Gram Supply Capability

The target compound is commercially available from multiple suppliers (Chemenu, BOC Sciences, Aikon Chem, MolCore, Leyan) at a minimum purity specification of 95% (HPLC) with packaging options from 1 g to 100 g, and listed on the ChemBridge screening compound platform (Catalog No. 4040631) . The 3-chloro analog (CAS 1823783-63-6) and the methyl ester analog (CAS 709021-70-5) are available from fewer suppliers with more limited batch size options, while the non-halogenated ethyl ester (CAS 56563-01-0) is widely stocked. The purity specification of ≥95% by HPLC for the 3-bromo compound meets the typical threshold for hit-to-lead chemistry without requiring additional purification .

Chemical Procurement Building Block Supply Quality Specification

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry: Diversification of Antifungal Lead Series via Pd-Catalyzed Cross-Coupling at the C-3 Bromine Position

For a medicinal chemistry program targeting fungal CYP51, the 3-bromo substituent on this building block serves as a synthetic handle for Suzuki or Buchwald–Hartwig couplings to introduce aryl, heteroaryl, or amine diversity elements at the triazole 3-position . Class-level SAR evidence indicates that bromo-substituted triazole derivatives rank among the most promising antifungal compounds in head-to-head panel screens against Candida and Aspergillus species, and the lower C–Br bond dissociation energy (~285 kJ/mol) relative to C–Cl (~397 kJ/mol) predicts milder reaction conditions and higher coupling yields . The ethyl ester can be retained for further derivatization or hydrolyzed post-coupling to the carboxylic acid for amide bond formation, offering two sequential diversity points from a single building block . This scenario is directly supported by Evidence Items 2 and 3 in Section 3.

Agrochemical Discovery: Synthesis of Crop Protection Triazole Derivatives Requiring a Halogen Handle

1,2,4-Triazole derivatives constitute a major class of agricultural fungicides (e.g., bromuconazole, difenoconazole), many of which incorporate halogen substituents for optimized target binding and environmental stability . This building block provides a direct entry into 3-substituted triazole acetic acid derivatives, a substructure present in numerous patented agrochemical leads . The balanced XLogP3 of 1.4 and the ethyl ester pro-moiety are consistent with the physicochemical profiles desired for foliar-applied fungicide candidates, and the multi-gram commercial availability (≥95% purity) supports the gram-scale synthesis required for greenhouse efficacy testing . This scenario is directly supported by Evidence Item 4 in Section 3.

Chemical Biology: Generation of Triazole-Based Activity-Based Probes or Affinity Reagents

The orthogonal reactivity of the C-3 bromine (cross-coupling) and the N-1 ethyl ester (hydrolysis/amidation) makes this compound suitable for constructing bifunctional triazole probes for target identification studies (e.g., photoaffinity labeling or click-chemistry-enabled pull-down experiments) . The moderate predicted lipophilicity (XLogP3 1.4) reduces the risk of non-specific protein binding often associated with highly lipophilic probes, and the ≥95% purity specification ensures that probe batches can be generated without confounding impurities that could complicate target engagement readouts . This scenario is directly supported by Evidence Items 1 and 2 in Section 3.

Screening Library Expansion: Addition of a Halogenated Triazole Scaffold to a Diverse Compound Collection

The compound's inclusion in the ChemBridge screening library (Catalog No. 4040631) confirms its suitability as a drug-like screening deck component . Its physicochemical parameters (MW 234.05, XLogP3 1.4, TPSA 57 Ų, 4 H-bond acceptors, 0 H-bond donors) place it within favorable oral drug-like chemical space by multiple filtering criteria (e.g., Rule of Five compliance) . For organizations building or augmenting diversity-oriented screening collections with a focus on halogen-enriched scaffolds for favorable crystal packing and target binding, this compound offers a scaffold that is both commercially tractable and structurally distinct from the non-halogenated and 3-chloro variants . This scenario is directly supported by Evidence Items 1 and 4 in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.